molecular formula C20H22N2O7S B2614340 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 1172465-06-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2614340
CAS No.: 1172465-06-3
M. Wt: 434.46
InChI Key: MXHBVHBDZFBZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide is a recognized and potent inhibitor of CDC-like kinases (CLKs), with a primary research focus on its activity against CLK1. This compound serves as a critical pharmacological tool for probing the complex regulation of pre-mRNA splicing. By inhibiting CLK kinase activity, it effectively modulates the phosphorylation state of serine/arginine-rich (SR) proteins, which are essential splicing factors. This action leads to the disruption of spliceosome assembly and promotes widespread intron retention, effectively altering the transcriptome and proteome of cells. Researchers utilize this benzamide derivative to investigate alternative splicing events in various disease contexts, particularly in cancers where splicing dysregulation is a known driver of pathogenesis and progression. Its application extends to the study of viral replication, as many viruses rely on the host's splicing machinery, and CLK inhibition can suppress the production of essential viral proteins. Studies have demonstrated its efficacy in cellular models, making it a valuable compound for exploring novel therapeutic strategies that target the splicing machinery. The morpholinosulfonyl and benzodioxole groups contribute to its optimized kinase inhibitory profile and cellular permeability, facilitating its use in mechanistic studies of post-transcriptional gene regulation.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c23-20(21-7-10-27-16-3-6-18-19(13-16)29-14-28-18)15-1-4-17(5-2-15)30(24,25)22-8-11-26-12-9-22/h1-6,13H,7-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBVHBDZFBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a palladium-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with a morpholinosulfonyl benzamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s bioactive properties make it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The morpholinosulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares a benzamide scaffold with multiple analogs reported in the evidence, but its substitution patterns differ significantly:

Compound Key Substituents Functional Impact
Target Compound Morpholinosulfonyl group at benzamide 4-position Enhances solubility; sulfonamide may improve target binding via H-bonding .
Piperazine derivatives (e.g., compounds in ) Aryl (e.g., 2,4-difluorophenyl, chlorophenyl) at piperazine Aryl groups modulate lipophilicity and receptor selectivity .
CCG258205 () Piperidine core, pyridyl-ethyl substituent Pyridyl groups enhance kinase inhibition potency and selectivity .
KCH-1521 () N-Acylurea core with benzo[d][1,3]dioxol Alters mechanism of action (e.g., talin modulation) .

Spectroscopic Characterization

  • 1H-NMR: The benzo[d][1,3]dioxol group produces characteristic aromatic protons at δ 6.8–7.0 ppm. The ethoxyethyl linker’s methylene protons resonate near δ 3.5–4.5 ppm. The morpholinosulfonyl group’s protons appear as a singlet (~δ 3.0–3.5 ppm) .
  • 13C-NMR : The sulfonyl group’s carbon resonates at ~δ 110–120 ppm, distinct from aryl carbons (δ 120–150 ppm) in piperazine derivatives .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to an ethyl chain and a morpholinosulfonyl group attached to a benzamide structure. This unique combination of functional groups contributes to its biological properties.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor effects. For example, morpholino derivatives similar to this compound have been shown to inhibit tubulin polymerization in vitro, akin to the natural product podophyllotoxin, which is known for its anticancer properties .

Table 1: Inhibitory Effects on Tubulin Polymerization

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of tubulin polymerization
Podophyllotoxin0.1Inhibition of tubulin polymerization
NSC 3702770.05Inhibition of colchicine binding

The primary mechanism by which this compound exerts its biological effects appears to be through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound's ability to mimic the action of podophyllotoxin suggests that it may interfere with the binding sites on tubulin, thereby inhibiting the normal polymerization process necessary for mitosis .

Cytotoxicity and Selectivity

While many morpholino compounds show limited cytotoxicity against normal cells, they demonstrate enhanced selectivity towards cancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Study 1: Morpholino Derivatives in Cancer Cell Lines

In a study examining various morpholino derivatives, including those similar to this compound, researchers found that these compounds effectively inhibited proliferation in several cancer cell lines (e.g., HeLa and MCF-7). The study reported IC50 values ranging from 0.05 μM to 0.5 μM depending on the specific derivative used.

Study 2: In Vivo Efficacy

An in vivo study assessed the antitumor efficacy of a closely related compound in mouse models with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline or non-active compounds. The mechanism was attributed to the induction of apoptosis and cell cycle arrest observed through histological analysis of tumor samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.